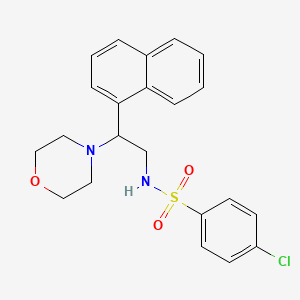
4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure-Activity Relationship
4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is part of a class of compounds that have been explored for their potent biological activities. Research has focused on synthesizing these compounds and understanding their structure-activity relationships to optimize their efficacy in various applications, including antimicrobial and anti-enzymatic potentials. For example, synthetic efforts have led to the development of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating significant antibacterial activities against various bacterial strains. These efforts highlight the compound's potential in developing new antibacterial agents with specific enzyme inhibition properties (Abbasi et al., 2015).
Mechanistic Insights into Biological Activities
The mechanistic basis of the biological activities of compounds similar to this compound has been a subject of extensive research. Studies have shown that the introduction of halogen atoms into specific positions on these compounds can significantly enhance their binding affinity to target receptors or enzymes. This potentiates their activities, offering valuable insights into designing more effective therapeutic agents by manipulating their chemical structures for improved receptor or enzyme interactions (Chan et al., 1996).
Environmental and Toxicological Studies
Some derivatives of naphthalene sulfonamides, including those structurally related to this compound, have been investigated for their environmental presence and potential toxicological effects. Polychlorinated naphthalenes, for example, have been identified as persistent organic pollutants with possible adverse impacts on wildlife and human health. Understanding the environmental distribution, toxicity, and mechanisms of action of these compounds contributes to assessing their ecological and human health risks and guiding the development of safer chemical entities (Falandysz, 1998).
Advanced Materials and Sensing Applications
Compounds with naphthalen-1-yl benzenesulfonamide structures have found applications beyond biological activities, including in the development of advanced materials and sensing technologies. For instance, specific derivatives have been designed as chemosensing probes for the selective and sensitive detection of metal ions in aqueous solutions. These applications demonstrate the versatility of naphthalen-1-yl benzenesulfonamide derivatives in contributing to various scientific and technological fields, including environmental monitoring and the development of diagnostic tools (Ravichandiran et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-18-8-10-19(11-9-18)29(26,27)24-16-22(25-12-14-28-15-13-25)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22,24H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBFPVWBCLCPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

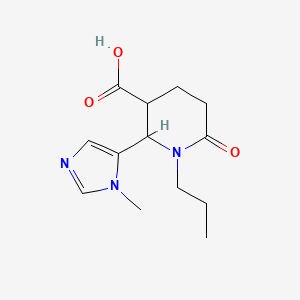

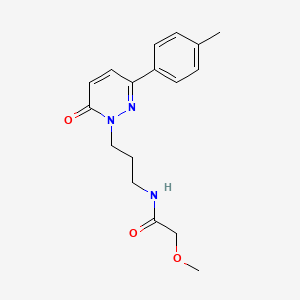
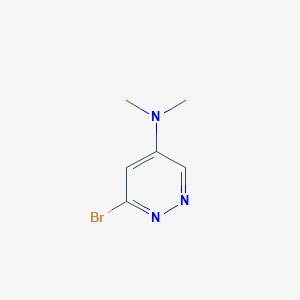
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)
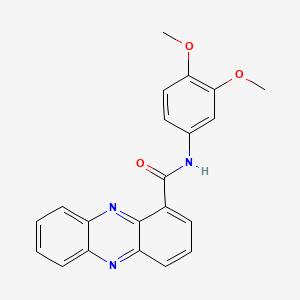

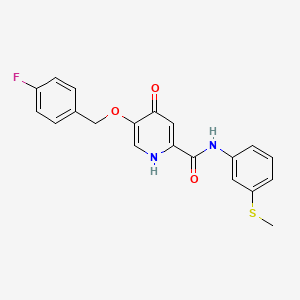
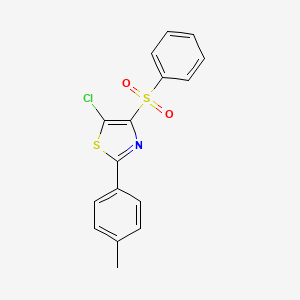
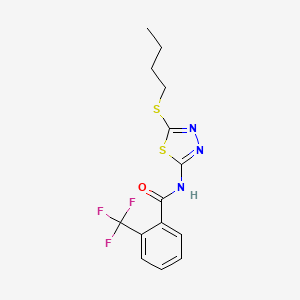
![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)

